![molecular formula C27H40O5 B1249020 [(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)
[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate is a natural product found in Cladocora caespitosa with data available.
Aplicaciones Científicas De Investigación
Application in Natural Product Synthesis
Research on similar complex organic compounds reveals their significance in the synthesis of natural products. For instance, studies have isolated new labdane-type diterpenoids from the herb of Leonurus japonicus Houtt., which are structurally similar to the compound (Liu et al., 2014). These compounds have potential applications in the field of natural product chemistry and pharmacognosy.
Role in Chemoenzymatic Synthesis
The compound’s structural analogs have been used in chemoenzymatic synthesis processes. For instance, similar compounds have been converted into bioactive substances like α-polypodatetraene and methyl labda-8-en-15-oate, indicating the potential of these complex molecules in synthetic organic chemistry (Kinoshita et al., 2008).
Importance in Structural Investigation
Structural analogs of the compound have been used in crystallography and structural investigations, providing insights into the conformations of complex organic molecules. This includes studies on compounds like andirobin isolated from X. moluccensis seeds (Jittaniyom et al., 2012). Understanding these structures is crucial for the development of new synthetic methods and materials.
Contribution to Stereoselective Synthesis
The structure and stereochemistry of compounds similar to the one have been key in the stereoselective synthesis of complex organic molecules. This includes the synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and asymmetric synthesis of various organic compounds (Gerber & Vogel, 2001). These studies are foundational for pharmaceutical and material science research.
Exploration in Organic Chemistry
The compound’s analogs have been explored in various organic chemistry studies, demonstrating the broad range of applications these types of molecules have. Research on related compounds has led to new insights into reaction mechanisms, synthetic pathways, and potential applications in drug development and materials science (Bolte & Strahringer, 1999).
Propiedades
Fórmula molecular |
C27H40O5 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate |
InChI |
InChI=1S/C27H40O5/c1-17(2)9-7-13-26(5)14-8-10-22-21(26)12-11-18(3)27(22,6)16-23(31-19(4)28)20-15-24(29)32-25(20)30/h10,15,18,21,23,25,30H,1,7-9,11-14,16H2,2-6H3/t18-,21-,23-,25?,26-,27-/m1/s1 |
Clave InChI |
LUZPPGGVQBQOEH-UMUHMQMUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2C(=CCC[C@@]2(C)CCCC(=C)C)[C@]1(C)C[C@H](C3=CC(=O)OC3O)OC(=O)C |
SMILES canónico |
CC1CCC2C(=CCCC2(C)CCCC(=C)C)C1(C)CC(C3=CC(=O)OC3O)OC(=O)C |
Sinónimos |
cladocoran A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


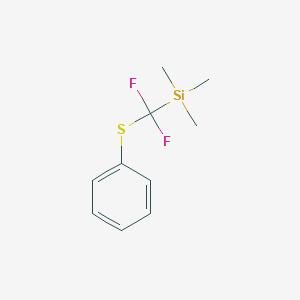
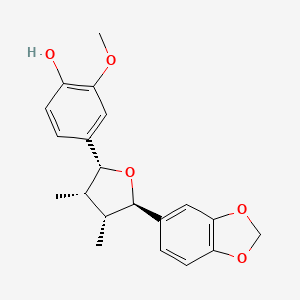
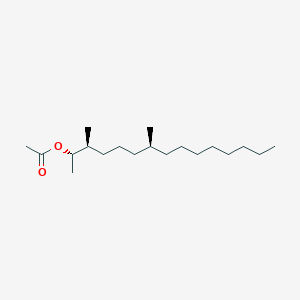
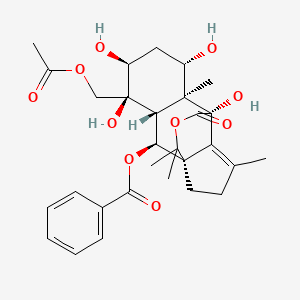
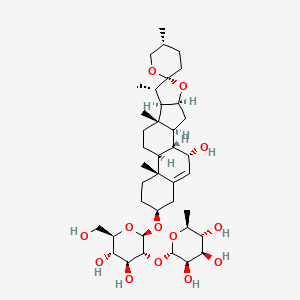
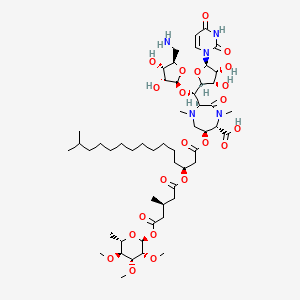
![(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate](/img/structure/B1248952.png)

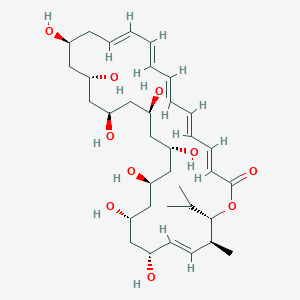
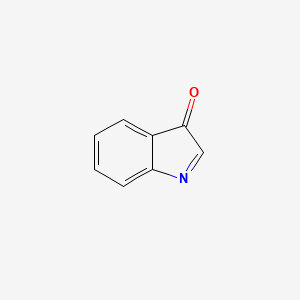

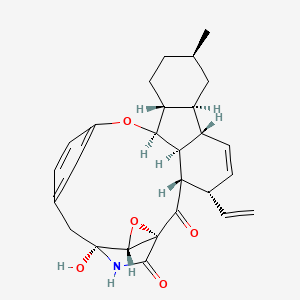
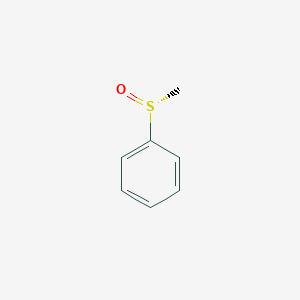
![methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate](/img/structure/B1248961.png)
